5-Chloro-2-ethoxy-benzenemethanamine
Description
5-Chloro-2-ethoxy-benzenemethanamine is a substituted aromatic amine with a benzene core functionalized at positions 2 and 5. This compound is of interest in medicinal and synthetic chemistry due to its structural resemblance to bioactive molecules targeting enzymes, receptors, or transporters.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(5-chloro-2-ethoxyphenyl)methanamine |
InChI |
InChI=1S/C9H12ClNO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2,6,11H2,1H3 |
InChI Key |
GTFQCGWKJVCSOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CN |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Routes
Starting Materials and Key Intermediates
- 5-Chlorosalicylic acid or derivatives : Often used as a precursor for chlorinated and ethoxylated benzene rings.
- 5-Chloro-2-ethoxybenzoyl chloride : An important intermediate formed by chlorinating and ethoxylating benzoyl chloride derivatives.
- 5-Chloro-2-ethoxybenzaldehyde or benzyl halides : Precursors for introducing the methanamine group.
Stepwise Synthetic Approach
Step 1: Preparation of 5-Chloro-2-ethoxybenzoyl chloride
- This step involves chlorination of 5-chlorosalicylic acid derivatives followed by reaction with thionyl chloride (SOCl2) under reflux conditions.
- Catalysis by a small amount of DMF (0.5-1% molar ratio) enhances the reaction efficiency.
- Typical reaction conditions: reflux for 2-4 hours, followed by removal of excess thionyl chloride under reduced pressure at ~60 °C.
- This yields a yellow solid benzoyl chloride intermediate with high purity (~98-99% yield).
Step 2: Introduction of the Ethoxy Group
- Ethoxy substitution at the 2-position is commonly achieved by reacting phenolic intermediates with ethylating agents such as ethyl bromide or ethyl iodide under basic or catalytic conditions.
- Alternatively, phenetole (ethyl phenyl ether) can be used as a reagent in Friedel-Crafts acylation conditions with aluminum trichloride (AlCl3) loaded on silica gel under vacuum.
- Reaction temperature is controlled between -30 °C to room temperature with vacuum conditions (~-0.05 to -0.08 MPa).
- The reaction time ranges from 2 to 4 hours, followed by filtration and washing with sodium bicarbonate and water to remove impurities.
Step 3: Formation of the Benzylamine Moiety
- The methanamine group is introduced typically via reduction or substitution reactions.
- One approach involves converting the benzoyl chloride intermediate to the corresponding benzyl halide or aldehyde, then reacting with ammonia or amines under reductive amination conditions.
- Alternatively, nucleophilic substitution of benzyl halides with ammonia or amine sources can yield the target benzylamine compound.
- Reaction conditions vary but often include heating at controlled temperatures and subsequent purification steps.
Representative Preparation Example
| Step | Reagents and Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| 1 | 5-chlorosalicylic acid + thionyl chloride + DMF, reflux 3 h, reduced pressure distillation at 60 °C | 98 | 99 | Formation of 5-chloro-2-ethoxybenzoyl chloride |
| 2 | Reaction with phenetole + AlCl3 on silica gel, vacuum -0.07 MPa, 4 h at -25 to -30 °C | 93-95 | 99+ | Friedel-Crafts acylation to introduce ethoxy group |
| 3 | Aminolysis or reductive amination with ammonia or amine source, heating 80-120 °C | 85-90 | >95 | Formation of 5-chloro-2-ethoxy-benzenemethanamine |
Analytical and Purification Techniques
- Recrystallization : Often performed from mixed solvents such as ethanol/water (3:2 ratio) to enhance purity.
- Filtration and washing : Sequential washing with sodium bicarbonate solution and water removes acidic and inorganic impurities.
- Chromatographic purity : High-performance liquid chromatography (HPLC) typically confirms purity >99%.
- Melting point determination : Used to verify compound identity and purity.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield Range (%) | Purity (%) | Remarks |
|---|---|---|---|---|
| Benzoyl chloride formation | 5-chlorosalicylic acid + SOCl2 + DMF, reflux 2-4 h | 98-99 | ~99 | Essential intermediate for further steps |
| Ethoxy group introduction | Phenetole + AlCl3 on silica gel, vacuum, low temp | 92-95 | >99 | Friedel-Crafts acylation |
| Amination to benzylamine | Aminolysis/reductive amination with ammonia/amine | 85-90 | >95 | Final step to obtain target compound |
| Purification | Recrystallization (ethanol/water), washing | N/A | >99 | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
(5-chloro-2-ethoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
(5-chloro-2-ethoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-chloro-2-ethoxyphenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects and Structural Variations
The compound’s functional groups and their positions are critical determinants of its physicochemical and biological properties. Key analogues and their substituent effects are summarized below:
Table 1: Substituent Comparison of 5-Chloro-2-ethoxy-benzenemethanamine and Analogues
Key Observations :
- Chloro Substituent : The presence of chlorine at position 5 in this compound and AZD0530 enhances lipophilicity and may improve membrane permeability .
- Ethoxy Group : Ethoxy at position 2 (as in CV-11974) or 7 (as in AZD0530) can modulate receptor binding affinity and metabolic stability .
- Amine Side Chain: Methanamine (–CH₂NH₂) in the target compound vs.
Key Observations :
Key Observations :
- Ethoxy Introduction: Similar to CV-11974 synthesis (), ethoxy groups may be introduced via nucleophilic substitution or Mitsunobu reactions.
- Chlorination : Electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) or directed ortho-metalation could position chlorine at C5 .
Biological Activity
5-Chloro-2-ethoxy-benzenemethanamine, also known as SIB-1757, is a chemical compound that has garnered attention for its biological activity, particularly as a selective antagonist of the metabotropic glutamate receptor type 5 (mGluR5). This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₁ClN₂O
- Molecular Weight : 213.24 g/mol
- CAS Number : 31993-01-8
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁ClN₂O |
| Molecular Weight | 213.24 g/mol |
| CAS Number | 31993-01-8 |
| LogP | 3.511 |
| PSA | 57.84 Ų |
This compound acts primarily as a noncompetitive antagonist of the mGluR5 receptor, with an IC50 value of 0.4 μM , indicating strong potency in inhibiting this receptor's activity . This receptor is implicated in various neurological processes and disorders, making SIB-1757 a compound of interest for therapeutic applications.
In Vitro Studies
In vitro studies have demonstrated that SIB-1757 can modulate neurotransmitter release and synaptic plasticity by blocking mGluR5, which may have implications for conditions such as anxiety, depression, and schizophrenia. The specificity of SIB-1757 for mGluR5 over other receptors suggests it could be a valuable tool in pharmacological research aimed at understanding glutamatergic signaling pathways .
Case Studies and Research Findings
- Antidepressant-like Effects : A study explored the effects of SIB-1757 in animal models of depression. The administration of SIB-1757 resulted in significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects mediated through mGluR5 antagonism .
- Neuroprotective Properties : Research indicates that SIB-1757 may offer neuroprotective benefits in models of neurodegeneration. It has been shown to reduce cell death in neuronal cultures exposed to excitotoxic agents, highlighting its potential role in treating neurodegenerative diseases such as Alzheimer's disease .
- Cytotoxicity Assessments : Cytotoxicity studies on various cell lines indicate that SIB-1757 exhibits low toxicity at therapeutic concentrations, making it a candidate for further development in clinical settings .
Table 2: Summary of Biological Activities
| Activity | Result |
|---|---|
| mGluR5 Antagonism | IC50 = 0.4 μM |
| Antidepressant-like Effects | Reduced immobility in models |
| Neuroprotective Effects | Reduced cell death in neurons |
| Cytotoxicity | Low toxicity at therapeutic doses |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-Chloro-2-ethoxy-benzenemethanamine, and how can reaction conditions be optimized?
- Methodology :
- Synthetic Routes : Start with halogenated precursors (e.g., 5-chloro-2-ethoxy-benzaldehyde) and employ reductive amination using sodium borohydride (NaBH₄) in methanol/ethanol under inert conditions .
- Optimization : Adjust stoichiometry (amine:aldehyde ratio), temperature (0–25°C), and pH (neutral to slightly acidic) to maximize yield. Monitor progress via TLC or HPLC.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy at C2, chloro at C5) and amine proton integration .
- IR : Identify N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 200.1) .
- Crystallography : Single-crystal X-ray diffraction (SHELX software) for absolute configuration validation .
Q. What are the recommended storage and handling protocols for this compound?
- Methodology :
- Storage : Under nitrogen at –20°C in amber vials to prevent amine oxidation and moisture absorption .
- Safety : Use fume hoods, PPE (gloves, goggles), and avoid exposure to strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Cross-Validation : Compare NMR/IR data with computational models (DFT calculations) .
- Isotopic Labeling : Use ¹⁵N-labeled analogs to distinguish amine protons from solvent peaks .
- Crystallographic Refinement : Employ SHELXL for high-resolution structure determination to resolve ambiguities in electron density maps .
Q. What strategies are effective for studying the biological activity of this compound in enzyme inhibition assays?
- Methodology :
- In Vitro Assays :
- Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .
- Molecular Docking : Use AutoDock Vina to predict binding modes, focusing on chloro/ethoxy interactions with hydrophobic enzyme pockets .
- Selectivity Screening : Test against related enzymes (e.g., CYP450 isoforms) to assess off-target effects .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?
- Methodology :
- Derivatization :
- Introduce methyl groups to the benzene ring to improve lipophilicity (ClogP optimization) .
- Replace ethoxy with methoxy or fluorine to modulate metabolic stability .
- ADME Studies :
- In Vitro : Microsomal stability assays (human liver microsomes) to assess metabolic degradation .
- In Silico : SwissADME for predicting bioavailability and blood-brain barrier penetration .
Q. What experimental designs are suitable for analyzing the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
